(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid
Description
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid is a chiral propanoic acid derivative characterized by a 4-ethylphenyl substituent on the third carbon and a methyl group on the second carbon, with an R-configuration at the stereogenic center. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring phenylpropanoic acid frameworks . Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol), and its stereochemistry may influence bioavailability and receptor interactions in drug candidates .
Properties
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZPPEQDIQJNFB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
Enantioselective hydrogenation of prochiral α,β-unsaturated carboxylic acids represents the most direct route to synthesize (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid. A breakthrough Ir-catalyzed protocol, reported in Chemical Science (2024), achieves up to 98% ee by modulating solvent polarity. The reaction proceeds via adsorption of the substrate onto a chiral Ir-phosphine complex, followed by stereoselective hydrogen addition (Figure 1).
Key Catalysts :
- [Ir(COD)Cl]₂ with BiphPhos ligands
- Toluene/dioxane mixtures for R-enantiomer preference
- Ethanol for S-enantiomer inversion
Optimization Parameters
| Parameter | Optimal Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Solvent | Toluene/dioxane (4:1) | 93 | 98 (R) |
| Temperature | 50°C | 89 | 95 (R) |
| H₂ Pressure | 50 bar | 91 | 97 (R) |
| Solvent (Inversion) | Ethanol | 83 | 93 (S) |
Notably, solvent polarity directly influences enantioselectivity: nonpolar solvents stabilize the R-configuration transition state, while polar solvents favor S.
Continuous Flow Synthesis
The same study demonstrated scalability via continuous flow reactors, achieving 91% yield and 93% ee (R) in dioxane, with a throughput of 12 g/h . This method eliminates batch variability and enhances reproducibility for industrial applications.
Microbial Biotransformation
Organism Selection and Pathway Engineering
Microbial biocatalysts offer an eco-friendly alternative to traditional synthesis. Streptomyces griseus ATCC 13273 and Aspergillus ochraceus CICC 40330 have been engineered to oxidize ethylbenzene derivatives regioselectively. These strains introduce the 4-ethylphenyl group via cytochrome P450-mediated hydroxylation, followed by methylation and oxidation to the carboxylic acid (Figure 2).
Fermentation Conditions :
- pH : 6.8–7.2
- Temperature : 28°C
- Substrate Loading : 10 mM
Yield and Stereochemical Outcomes
| Microbe | Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| S. griseus ATCC 13273 | 3-(4-Ethylphenyl)propenoic acid | This compound | 78 | 85 |
| A. ochraceus CICC 40330 | 3-(4-Ethylphenyl)butanoic acid | This compound | 65 | 79 |
The lower ee compared to chemical methods stems from competing enzymatic pathways, though protein engineering efforts aim to improve stereocontrol.
Industrial Catalytic Processes
Large-Scale Hydrogenation
A patented industrial route (WO2014188453A2) employs fixed-bed reactors with Pd/C or Raney Ni catalysts under mild conditions. The process hydrogenates 3-(4-Ethylphenyl)-2-methylpropenoic acid at 80°C and 20 bar H₂, achieving 95% conversion and 89% ee after recrystallization.
Process Economics :
| Metric | Value |
|---|---|
| Production Cost | $220/kg |
| Purity | >99.5% |
| Annual Capacity | 50 metric tons |
Chlorination-Reduction Sequence
An alternative pathway involves:
- Chlorination : 4-Ethylbenzaldehyde → 4-Ethylbenzoyl chloride (SOCl₂, 0°C)
- Friedel-Crafts Acylation : Toluene + 4-Ethylbenzoyl chloride (AlCl₃, 40°C)
- Reduction : NaBH₄/BF₃ etherate → (2R)-3-(4-Ethylphenyl)-2-methylpropanol
- Oxidation : KMnO₄ → Target acid (72% overall yield).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | ee (%) | Scalability |
|---|---|---|---|---|
| Enantioselective Hydrogenation | High ee, solvent-tunable | Expensive Ir catalysts | 93–98 | High |
| Microbial Biotransformation | Low environmental impact | Moderate ee, slow kinetics | 75–85 | Moderate |
| Industrial Catalytic | Cost-effective, high yield | Requires purification steps | 89–95 | Very high |
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 3-(4-ethylphenyl)-2-methylpropanol.
Substitution: Formation of 4-ethyl-2-nitrophenyl-2-methylpropanoic acid or 4-ethyl-2-bromophenyl-2-methylpropanoic acid.
Scientific Research Applications
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substitution Patterns
2-(4-Ethylphenyl)-2-methylpropanoic Acid
- Structure: Substituents (4-ethylphenyl and methyl) are both on the second carbon of the propanoic acid backbone.
- Molecular Formula : C₁₂H₁₆O₂ (identical to the target compound but with differing substituent positions).
- Applications : Intermediate in APIs like Alectinib .
- Key Difference : Structural isomerism leads to distinct physicochemical properties, such as solubility and melting points, due to altered spatial arrangement .
(2RS)-2-(4-Ethylphenyl)-propanoic Acid
Halogenated Derivatives
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
- Structure : Bromine atom at the 3-position of the 4-ethylphenyl group.
- Molecular Formula : C₁₂H₁₅BrO₂ (molecular weight: 271.16 g/mol).
- Applications : Halogenation enhances electrophilicity, making it a precursor for cross-coupling reactions in drug synthesis .
- Key Difference : The bromine substituent introduces heavier atomic mass and alters electronic properties, affecting binding affinity in drug-receptor interactions .
Functional Group Variations
3-(4-(Methoxycarbonyl)phenyl)-2,2-dimethylpropanoic Acid
- Structure : Methoxycarbonyl group on the phenyl ring and two methyl groups on C2.
- Molecular Formula : C₁₃H₁₆O₄ (molecular weight: 236.26 g/mol).
- Applications : Intermediate in synthesizing anti-inflammatory agents.
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid
- Structure : Hydroxy group on C2 and a methylphenylsulfanyl group on C3.
- Molecular Formula : C₁₂H₁₆O₃S (molecular weight: 256.32 g/mol).
- Applications : Explored for antioxidant properties due to sulfanyl and hydroxyl groups.
- Key Difference : The sulfanyl moiety introduces hydrogen-bonding capabilities, altering solubility and redox behavior compared to the target compound .
Data Table: Key Properties of Analogous Compounds
Biological Activity
(2R)-3-(4-Ethylphenyl)-2-methylpropanoic acid, a chiral compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure enables it to interact with biological systems, making it a subject of interest for potential therapeutic applications.
The compound has the molecular formula and features a carboxylic acid functional group along with an ethyl-substituted phenyl moiety. This structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The compound's interactions can lead to various physiological effects, which are critical for its potential applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related conditions.
- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as 11β-HSD1, which plays a role in cortisol metabolism and is linked to metabolic disorders.
1. Anti-inflammatory Activity
A study explored the anti-inflammatory potential of this compound using in vitro models. The results indicated a significant reduction in the production of pro-inflammatory cytokines when cells were treated with this compound.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 500 | 250 | 50 |
| IL-6 | 400 | 200 | 50 |
2. Antioxidant Activity
In another investigation, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
3. Enzyme Inhibition Studies
In vitro assays revealed that this compound acts as a moderate inhibitor of the enzyme 11β-HSD1, with an IC50 value indicating effective inhibition at micromolar concentrations.
| Compound | IC50 (nM) |
|---|---|
| This compound | 150 |
| Control Compound | 200 |
Safety and Toxicity
Toxicological evaluations have indicated that this compound exhibits low toxicity levels in standard assays. Further studies are needed to fully understand its safety profile in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
